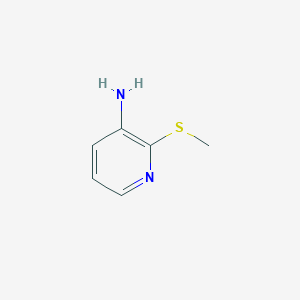

3-Amino-2-methylthiopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXJLRUDJQKXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576419 | |

| Record name | 2-(Methylsulfanyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38240-22-1 | |

| Record name | 2-(Methylsulfanyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-2-methylthiopyridine: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 3-Amino-2-methylthiopyridine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous structures and fundamental principles of pyridine chemistry to offer a robust profile for researchers, scientists, and drug development professionals.

Molecular Overview and Physicochemical Properties

This compound belongs to the class of substituted pyridines, incorporating an amino group at the 3-position and a methylthio group at the 2-position. This unique arrangement of functional groups suggests a rich chemical reactivity and potential for diverse applications. The pyridine nitrogen atom renders the ring electron-deficient, influencing the properties of the substituents.

Table 1: Predicted and Analog-Based Physicochemical Properties

| Property | Predicted/Inferred Value for this compound | Reference Data: 3-Amino-2-methylpyridine |

| Molecular Formula | C₆H₈N₂S | C₆H₈N₂[1] |

| Molecular Weight | 140.21 g/mol | 108.14 g/mol [1] |

| Appearance | Likely a white to off-white or brown crystalline solid | White to Gray to Brown powder to crystal[1][2] |

| Melting Point | Estimated >100 °C | 114-119 °C |

| Solubility | Expected solubility in polar organic solvents like methanol and DMSO. | Soluble in Methanol |

| CAS Number | Not assigned | 3430-10-2[1][2] |

Proposed Synthesis and Reaction Mechanisms

A plausible synthetic route to this compound can be designed based on established pyridine functionalization methodologies, particularly nucleophilic aromatic substitution (SₙAr). The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions due to the electron-withdrawing nature of the ring nitrogen.[3][4][5][6]

A logical starting material would be a di-substituted pyridine with good leaving groups, such as 2-chloro-3-nitropyridine. The synthesis would proceed in a two-step process:

-

Introduction of the Methylthio Group: Nucleophilic substitution of the chloride at the 2-position with a methylthiolate source. The 2-position is highly activated for SₙAr.

-

Reduction of the Nitro Group: Reduction of the nitro group at the 3-position to the desired amino group.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Methylthio-3-nitropyridine

-

To a solution of 2-chloro-3-nitropyridine (1.0 eq.) in anhydrous dimethyl sulfoxide (DMSO), add sodium thiomethoxide (1.1 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-methylthio-3-nitropyridine.

Step 2: Synthesis of this compound

-

To a suspension of 2-methylthio-3-nitropyridine (1.0 eq.) and ammonium chloride (4.0 eq.) in a mixture of ethanol and water, add iron powder (5.0 eq.).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours, monitoring by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to afford this compound.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is dictated by its three key functional groups: the pyridine ring, the amino group, and the methylthio group.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and susceptible to protonation or alkylation. It can also act as a ligand for metal catalysts.

-

Amino Group: The amino group is a nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. Its position at C3, however, is less nucleophilic than an amino group at C2 or C4 due to the electronic effects of the pyridine ring.[7]

-

Methylthio Group: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which can significantly alter the electronic properties and biological activity of the molecule.

Caption: Potential application areas for this compound.

Safety and Handling

As there is no specific safety data sheet (SDS) for this compound, precautions should be based on closely related compounds such as 3-Amino-2-methylpyridine.

-

Hazard Statements: Likely to be harmful if swallowed, toxic in contact with skin, cause skin irritation, and cause serious eye irritation. * Precautionary Statements:

-

Wash skin thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

IF ON SKIN: Wash with plenty of water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Always handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound represents a chemical entity with considerable, yet underexplored, potential. While direct experimental data is scarce, a comprehensive understanding of its properties, synthesis, and reactivity can be constructed from the fundamental principles of pyridine chemistry and analysis of its structural analogs. The proposed synthetic route offers a viable pathway for its preparation, opening the door for its evaluation in medicinal chemistry, agrochemical research, and materials science. This guide serves as a foundational resource to stimulate and facilitate further investigation into this promising molecule.

References

-

At which position(s) does nucleophilic aromatic substitution occur in pyridine? (n.d.). Study.com. Retrieved from [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). Chemistry Stack Exchange. Retrieved from [Link]

-

Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (2020). Crystal Growth & Design, 20(2), 1045-1054. [Link]

-

We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+. Retrieved from [Link]

-

The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). (1993). Journal of the Chemical Society, Dalton Transactions, (15), 2347-2352. [Link]

-

Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-Methylthio-5-nitro-pyridine. (n.d.). PrepChem.com. Retrieved from [Link]

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2011). Organic Letters, 13(18), 4854-4856. [Link]

-

3-Amino-2-methylpyridine. (n.d.). Chem-Impex. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-2-methylpyridine | 3430-10-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. homework.study.com [homework.study.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

3-Amino-2-methylthiopyridine IUPAC name and structure

An In-depth Technical Guide to 2-(Methylthio)pyridin-3-amine for Advanced Research and Development

Executive Summary: This document provides a comprehensive technical overview of 2-(Methylthio)pyridin-3-amine, a pivotal heterocyclic building block in medicinal chemistry and materials science. We will delve into its precise nomenclature and structure, detailed physicochemical and spectroscopic properties, and validated synthetic protocols. Furthermore, this guide explores the compound's chemical reactivity from a mechanistic standpoint and highlights its significant applications, particularly in the synthesis of kinase inhibitors and other therapeutic agents. All data and protocols are substantiated with authoritative references to ensure scientific integrity and reproducibility for researchers, chemists, and drug development professionals.

Core Identification: Nomenclature and Structure

IUPAC Name and CAS Identification

The correct IUPAC name for the molecule commonly referred to as 3-Amino-2-methylthiopyridine is 2-(Methylthio)pyridin-3-amine . This nomenclature prioritizes the pyridine ring as the parent structure, with the methylthio and amino groups treated as substituents at the 2- and 3-positions, respectively.

Chemical Structure

The structure consists of a pyridine ring functionalized with a primary amine (-NH₂) at position 3 and a methylthio (-SCH₃) group at position 2. The proximity of the nucleophilic amino group and the thioether imparts unique reactivity and conformational properties to the molecule.

-

SMILES : CSc1ncccc1N

-

InChI : 1S/C6H8N2S/c1-9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is critical for its application in synthesis and material design.

Physicochemical Properties

The following table summarizes the key physical and computed properties of 2-(Methylthio)pyridin-3-amine.

| Property | Value | Source |

| Molecular Weight | 140.21 g/mol | [2][3] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [3] |

| logP (Computed) | 1.3857 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of 2-(Methylthio)pyridin-3-amine after synthesis or before its use in further reactions. While specific spectra are dependent on the solvent and instrument used, the following are characteristic features:

-

¹H NMR : Protons on the pyridine ring typically appear in the aromatic region (δ 6.5-8.5 ppm). The amine protons (-NH₂) will present as a broad singlet, and the methylthio protons (-SCH₃) will be a sharp singlet in the upfield region (typically δ 2.0-3.0 ppm).

-

¹³C NMR : The spectrum will show six distinct carbon signals. The carbon attached to the sulfur atom will be significantly shielded compared to the other aromatic carbons.

-

Mass Spectrometry (MS) : The molecular ion peak (M⁺) would be observed at m/z = 140.21, corresponding to the molecular weight.

-

Infrared (IR) Spectroscopy : Key stretches include N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and C-N stretching.

Synthesis and Purification

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. While multiple routes to 2-(Methylthio)pyridin-3-amine exist, a common approach involves the functionalization of a pre-existing pyridine core.

Synthetic Workflow Overview

A prevalent strategy involves the introduction of the methylthio and amino groups onto a suitably activated pyridine precursor. This often involves multi-step sequences that may include nitration, reduction, and nucleophilic aromatic substitution.

Caption: General workflow for synthesizing 2-(Methylthio)pyridin-3-amine.

Detailed Experimental Protocol: Synthesis from 2-Chloro-3-nitropyridine

This protocol is a representative method adapted from established procedures in organic synthesis.

Step 1: Synthesis of 2-(Methylthio)-3-nitropyridine

-

Reagents & Setup : To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a polar aprotic solvent such as DMF or THF, add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Causality: Sodium thiomethoxide is a potent nucleophile that readily displaces the chloride at the electron-deficient 2-position, which is activated by the adjacent nitro group. The low temperature controls the exothermicity of the reaction.

-

-

Work-up : Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction to 2-(Methylthio)pyridin-3-amine

-

Reagents & Setup : Dissolve the crude 2-(methylthio)-3-nitropyridine from the previous step in a solvent mixture, typically ethanol and water. Add a reducing agent such as iron powder (Fe, 5.0 eq) followed by a catalytic amount of ammonium chloride or hydrochloric acid (HCl).

-

Reaction : Heat the mixture to reflux (around 80-90 °C) for 1-3 hours until the starting material is consumed (monitored by TLC).

-

Causality: The reduction of an aromatic nitro group is efficiently achieved with metals like iron in an acidic medium. This method is often preferred in laboratory settings for its cost-effectiveness and functional group tolerance over catalytic hydrogenation.

-

-

Work-up & Purification : Cool the reaction mixture and filter through celite to remove the iron salts. Neutralize the filtrate with a base (e.g., NaHCO₃ solution) and extract the product with ethyl acetate or dichloromethane. The crude product is then purified by silica gel column chromatography to yield the pure 2-(Methylthio)pyridin-3-amine.

Chemical Reactivity and Applications

The unique arrangement of functional groups in 2-(Methylthio)pyridin-3-amine makes it a versatile intermediate in drug discovery.

Reactivity Profile

-

Amino Group : The primary amine at the 3-position is a key nucleophilic center. It readily participates in acylation, alkylation, reductive amination, and condensation reactions to form amides, secondary/tertiary amines, and heterocyclic systems.

-

Pyridine Nitrogen : The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. Its basicity is modulated by the electron-donating effects of the amino and methylthio groups.

-

Methylthio Group : The thioether can be oxidized to the corresponding sulfoxide or sulfone, which significantly alters the electronic properties of the molecule and can be a strategy to modulate biological activity or solubility.

Sources

An In-depth Technical Guide to 3-Amino-2-methylthiopyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have cemented its place in a significant portion of FDA-approved drugs.[1] This guide focuses on a specific, yet highly valuable, substituted pyridine: 3-Amino-2-methylthiopyridine. While not as extensively documented as some of its isomers, this compound presents a unique combination of functional groups—a nucleophilic amine and a modifiable methylthio group—that make it a compelling building block for creating diverse molecular libraries. This document aims to provide a comprehensive technical overview, from its fundamental properties and synthesis to its potential applications in drug discovery, grounded in established chemical principles and practical insights.

Core Compound Identification and Physicochemical Properties

Correctly identifying the target molecule is paramount for reproducible research. This compound is most authoritatively identified by its CAS number and systematic nomenclature.

Systematic Name: 2-(methylthio)pyridin-3-amine[2][3][4][5] Synonyms: this compound, 2-methylsulfanylpyridin-3-ylamine[4] CAS Number: 38240-22-1[2][3][4][5] Hydrochloride Salt CAS: 1353976-60-9[6]

Physicochemical Data Summary

A thorough understanding of a compound's physical and chemical properties is crucial for its handling, reaction setup, and formulation. Below is a table summarizing the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂S | [2][4] |

| Molecular Weight | 140.21 g/mol | [2][4] |

| Appearance | Not explicitly stated in literature; likely a solid at room temperature. | Inferred |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[7] Cold-chain transportation may be required.[2][5] | [2][5][7] |

| SMILES | CSC1=NC=CC=C1N | [3] |

Strategic Synthesis of this compound

The synthesis of substituted pyridines often involves multi-step sequences, and the specific arrangement of the amino and methylthio groups in the target compound requires a carefully planned synthetic strategy. While detailed, peer-reviewed synthetic procedures for CAS 38240-22-1 are not abundant in readily accessible literature, a logical and field-proven approach can be devised based on established pyridine chemistry.

A plausible and efficient synthetic route starts from a readily available precursor, such as 2-chloro-3-nitropyridine. This strategy relies on the differential reactivity of the positions on the pyridine ring and the sequential introduction of the desired functional groups.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representation of a standard laboratory procedure for the proposed synthesis.

Step 1: Synthesis of 2-(Methylthio)-3-nitropyridine (Nucleophilic Aromatic Substitution)

-

Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable aprotic polar solvent such as DMF or DMSO, add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: The electron-withdrawing nitro group activates the 2-position of the pyridine ring, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution by the thiomethoxide anion.

-

-

Work-up and Isolation: Upon completion, quench the reaction by pouring the mixture into ice water. The product, being organic, may precipitate out or can be extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-(methylthio)-3-nitropyridine.

Step 2: Synthesis of this compound (Reduction of the Nitro Group)

-

Reaction Setup: Dissolve the crude 2-(methylthio)-3-nitropyridine from the previous step in a solvent mixture, such as ethanol and water. Add a reducing agent. A common and effective method is the use of iron powder (Fe) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.

-

Reaction Progression: Heat the reaction mixture to reflux (typically 60-80 °C) for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Causality: The Fe/HCl system is a classic and robust method for the reduction of aromatic nitro groups to amines. Other methods, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), can also be employed.

-

-

Work-up and Purification: After cooling, filter the reaction mixture to remove the iron salts. Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent. The combined organic extracts are dried and concentrated. The final product, this compound, can then be purified by column chromatography on silica gel.

Analytical Characterization

Unambiguous characterization of the final compound is essential for its use in further research. The following techniques are standard for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show a singlet for the methylthio (-SCH₃) protons, and distinct aromatic protons on the pyridine ring, as well as a broad singlet for the amino (-NH₂) protons.

-

¹³C NMR: Will show characteristic peaks for the methyl carbon and the carbons of the pyridine ring.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (140.21 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching of the primary amine, C-H bonds, and C=N/C=C bonds of the aromatic ring.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate in the synthesis of biologically active molecules.[8][9] The presence of two distinct functional groups allows for selective and sequential modifications, making it an attractive starting point for building complex molecular architectures.

Role as a Scaffold and Building Block

The this compound scaffold can be elaborated in several ways:

-

Amine Group Functionalization: The primary amino group is a potent nucleophile and can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. This is a common strategy for exploring the structure-activity relationships (SAR) of a drug candidate.

-

Methylthio Group Modification: The sulfur atom can be oxidized to a sulfoxide or a sulfone. This modification can significantly alter the electronic properties, solubility, and metabolic stability of the molecule, providing another avenue for optimizing drug-like properties.

-

Pyridine Ring Chemistry: The pyridine nitrogen can be quaternized or form N-oxides, and the aromatic ring itself can undergo further electrophilic or nucleophilic substitution, although the existing substituents will direct the position of these reactions.

Potential Therapeutic Targets

While specific biological activities for this compound itself are not widely reported, related aminopyridine and thiopyridine structures have shown activity in a range of therapeutic areas. This suggests that derivatives of this compound could be investigated for similar applications.

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The aminopyridine motif is a well-established hinge-binding element.

-

Antimicrobial Agents: The pyridine ring is a common feature in many antimicrobial compounds.

-

Central Nervous System (CNS) Agents: Substituted pyridines are prevalent in drugs targeting CNS receptors.

The following diagram illustrates the potential derivatization pathways for this compound in a drug discovery context.

Caption: Potential derivatization pathways for drug discovery.

Safety and Handling

Recommended Personal Protective Equipment (PPE):

-

Safety goggles with side-shields

-

Chemical-resistant gloves

-

Laboratory coat

-

Use in a well-ventilated area or with a fume hood.

Conclusion: A Promising Yet Underexplored Scaffold

This compound (CAS 38240-22-1) represents a heterocyclic building block with significant, yet largely untapped, potential for medicinal chemistry and drug discovery. Its dual functional handles offer a platform for the creation of diverse chemical libraries, enabling the systematic exploration of structure-activity relationships. While the available literature on this specific compound is limited, its synthesis is achievable through established chemical principles, and its potential applications can be inferred from the broad biological activities of related aminopyridine and thiopyridine derivatives. For researchers and drug development professionals, this compound is a scaffold worthy of further investigation, holding the promise of contributing to the development of the next generation of therapeutics.

References

-

LabNovo. 2-(methylthio)pyridin-3-amine. [Link]

- Google Patents.

- Google Patents. 2-(pyridin-3-yl)

-

Open Access Journals. The Role of Pharmaceutical Chemistry in Medicine. [Link]

-

Journal of the American Chemical Society. Extending the Distance Range in Double Electron–Electron Resonance Measurements of Transition Metal Clusters. [Link]

-

PubChem. 2-Amino-3-methylpyridine. [Link]

-

National Institutes of Health. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]

-

American Elements. 3-(Methylthio)pyridin-2-amine. [Link]

-

RSC Medicinal Chemistry. RSC Medicinal Chemistry. [Link]

- Google Patents.

-

ACS Publications. Medicinal Chemistry: A Key Driver in Achieving the Global Sustainable Development Goals. [Link]

-

ResearchGate. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. [Link]

-

RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

-

ACS Publications. Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides. [Link]

-

ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. [Link]

-

University of Oslo. FARM2100 – Medicinal Chemistry. [Link]

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)thiazoles - Google Patents [patents.google.com]

- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmascholars.com [pharmascholars.com]

- 5. 38240-22-1|2-(Methylthio)pyridin-3-amine|BLD Pharm [bldpharm.com]

- 6. 2-(methylthio)pyridin-3-amine hydrochloride CAS#: 1353976-60-9 [m.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. RSC Medicinal Chemistry Home-Research and review articles in medicinal chemistry and related drug discovery science.<br/><br/>Editor-in-chief: Mike Waring<br/>Impact Factor: 3.6<br/>Time to first decision (peer reviewed only): 30 days [pubs.rsc.org]

Spectroscopic Characterization of 3-Amino-2-methylthiopyridine: A Technical Guide

Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of heterocyclic compounds is paramount. 3-Amino-2-methylthiopyridine is a substituted pyridine derivative of interest due to its potential applications as a versatile building block in the synthesis of more complex molecules. Its structure, featuring a pyridine ring substituted with a primary amine and a methylthio group, presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Principles and Experimental Causality

NMR spectroscopy is a cornerstone of organic chemistry, providing unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. The ¹H and ¹³C isotopes are the most commonly analyzed nuclei. The chemical shift (δ) of a nucleus is dictated by its local electronic environment; electron-withdrawing groups deshield a nucleus, shifting its resonance downfield (higher ppm), while electron-donating groups cause an upfield shift. Spin-spin coupling between adjacent non-equivalent protons provides connectivity information, manifesting as signal splitting (multiplets).

For this compound, the choice of a deuterated solvent is critical. Solvents like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are typically used. DMSO-d₆ is often preferred for compounds with amine protons, as it slows down proton exchange, allowing the N-H signals to be more clearly observed. Tetramethylsilane (TMS) is the universally accepted internal standard, defining the 0 ppm reference point.[1]

Experimental Protocol: ¹H and ¹³C NMR

A generalized yet robust protocol for acquiring high-quality NMR data is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[2]

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2] The final solution height should be approximately 4-5 cm.[1]

-

Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum. For enhanced structural confirmation, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.[3]

Predicted NMR Data Summary

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on established substituent effects on the pyridine ring.[4][5]

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~6.9 - 7.1 | Doublet of doublets (dd) | J(H4-H5) ≈ 7-8, J(H4-H6) ≈ 1-2 |

| H-5 | ~7.2 - 7.4 | Doublet of doublets (dd) | J(H5-H4) ≈ 7-8, J(H5-H6) ≈ 5-6 |

| H-6 | ~7.9 - 8.1 | Doublet of doublets (dd) | J(H6-H5) ≈ 5-6, J(H6-H4) ≈ 1-2 |

| -NH₂ | ~5.0 - 5.5 | Broad singlet | - |

| -S-CH₃ | ~2.4 - 2.6 | Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~145 - 150 |

| C-4 | ~120 - 125 |

| C-5 | ~125 - 130 |

| C-6 | ~140 - 145 |

| -S-CH₃ | ~15 - 20 |

Spectral Analysis and Interpretation

-

¹H NMR Spectrum: The three aromatic protons (H-4, H-5, H-6) are expected to appear as distinct doublet of doublets, a characteristic pattern for a 1,2,3-trisubstituted aromatic system. The -NH₂ protons will likely present as a broad singlet, a feature typical for exchangeable protons. The -S-CH₃ group will give a sharp singlet, integrating to three protons, in the upfield region.

-

¹³C NMR Spectrum: The spectrum will show six distinct signals. The carbons attached to the heteroatoms (C-2 and C-3) are expected to be the most downfield. The methyl carbon of the methylthio group will be the most upfield signal. The relative positions of the aromatic carbons are influenced by the combined electronic effects of the amino and methylthio groups.

Part 3: Mass Spectrometry (MS)

Core Principles and Experimental Causality

Electron Ionization (EI) mass spectrometry is a "hard" ionization technique that bombards molecules in the gas phase with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•). The molecular ion's mass-to-charge ratio (m/z) provides the molecular weight of the compound. The excess energy imparted during ionization often causes the molecular ion to fragment in predictable ways, yielding a unique fragmentation pattern that provides valuable structural information.

Experimental Protocol: Electron Ionization MS

-

Sample Introduction: A small amount of the solid or a concentrated solution of this compound is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized under high vacuum.

-

Ionization: The gaseous sample molecules pass through a beam of 70 eV electrons in the ion source, leading to the formation of the molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Ions in the EI Mass Spectrum

| m/z Value | Ion Identity | Fragmentation Pathway |

| 140 | [M]⁺• | Molecular Ion |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical from the thioether |

| 93 | [M - SCH₃]⁺ | Loss of a methylthio radical |

| 112 | [M - N₂]⁺ (tentative) | Loss of N₂ from potential rearrangement |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

Spectral Analysis and Interpretation

The mass spectrum of this compound is expected to show a distinct molecular ion peak at m/z 140, corresponding to its molecular weight (C₆H₈N₂S). Due to the presence of a sulfur atom, a smaller M+2 peak (at m/z 142) with an intensity of about 4.4% relative to the M⁺• peak should be observable, corresponding to the natural abundance of the ³⁴S isotope.

The fragmentation pattern will be key to confirming the structure. A primary fragmentation pathway for thioethers is the cleavage of the C-S bond. Therefore, a significant peak at m/z 125, corresponding to the loss of a methyl radical (•CH₃), is anticipated. Another likely fragmentation is the loss of the entire methylthio radical (•SCH₃), which would result in a fragment at m/z 93. Further fragmentation of the pyridine ring would lead to smaller, characteristic ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the spectroscopic characterization of this compound. By integrating the principles of NMR, FT-IR, and MS with data from analogous compounds, we have established a reliable set of expected spectral data. The detailed protocols and interpretation guidelines serve as a self-validating system for researchers. The predicted chemical shifts and coupling constants in NMR, the characteristic vibrational frequencies in IR, and the anticipated fragmentation patterns in MS collectively form a unique spectroscopic signature. This guide should empower scientists in various fields to confidently synthesize, identify, and utilize this valuable heterocyclic building block in their research and development endeavors.

References

- CHIMIA. (1964). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 18, 184-186.

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

- Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090–1093.

- Olori, A., Di Pietro, P., & Campopiano, A. (2014). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Engineering Research, 5(12), 1-5.

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

-

DTIC. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis and investigation of mass spectra of some heterocyclic compounds containing sulphur atom. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

-

ResearchGate. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]

-

Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

- Horak, M., & Pápoušek, D. (2013). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube. Retrieved from [Link]

-

SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]

-

NIST. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Scribd. (n.d.). Typical Infrared Absorption Frequencies. Retrieved from [Link]

-

ResearchGate. (2006). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

Sources

- 1. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 2. 3-Amino-2-methylpyridine | 3430-10-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

An In-depth Technical Guide on the Reactivity and Stability of 3-Amino-2-methylthiopyridine

For distribution to: Researchers, scientists, and drug development professionals

Abstract

3-Amino-2-methylthiopyridine is a substituted aminopyridine that serves as a versatile heterocyclic building block in modern medicinal chemistry. Its unique arrangement of an electron-donating amino group and a modifiable methylthio group on an electron-deficient pyridine core imparts a nuanced reactivity profile. This guide provides a comprehensive analysis of the molecule's structural characteristics, reactivity at its key functional sites, and its stability under various stress conditions. A thorough understanding of these properties is paramount for its effective utilization in the synthesis of complex molecular architectures and for anticipating potential liabilities during drug development. This document details common synthetic transformations, potential degradation pathways, and outlines robust analytical and stability-testing protocols.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, and aminopyridines are a particularly privileged scaffold.[1] this compound emerges as a building block of significant interest due to its trifecta of functional groups, each offering distinct opportunities for synthetic diversification. The primary amino group is a potent nucleophile and a handle for introducing a wide array of substituents or for constructing fused ring systems. The methylthio group provides a site for oxidation to modulate electronic and solubility properties, and the pyridine nitrogen influences the overall basicity and pharmacokinetic profile of derivative molecules.

The strategic importance of this scaffold lies in its potential as an intermediate for compounds targeting a range of biological targets, from kinases to receptors.[2] However, harnessing this potential requires a sophisticated understanding of its chemical behavior. The interplay between the activating amino group and the deactivating pyridine ring, for instance, dictates the regioselectivity of further substitutions.[3] Similarly, its stability profile—how it behaves under acidic, basic, oxidative, and photolytic stress—is a critical determinant of its viability as a drug scaffold. This guide aims to provide that foundational understanding.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of its electronic and steric properties. The exocyclic amino group at the C3 position acts as a strong electron-donating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the pyridine ring nitrogen is inherently electron-w-ithdrawing, which generally makes the ring less susceptible to electrophilic attack than a corresponding benzene ring.[3] The methylthio group at the C2 position further modulates this electronic landscape.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂S | Inferred |

| Molecular Weight | 140.21 g/mol | Inferred |

| Appearance | White to off-white solid (typical for related compounds) | |

| Melting Point | Data not available; (3-Amino-2-methylpyridine: 114-119 °C) | |

| Solubility | Soluble in methanol and other organic solvents | |

| CAS Number | Data not available for this specific isomer | - |

Note: Specific experimental data for this exact isomer is not widely published. Properties are inferred from structurally similar compounds.

Synthetic Reactivity Profile

The molecule's three key functional regions—the amino group, the methylthio group, and the pyridine ring—are the primary sites of chemical reactivity.

Reactivity of the Amino Group

The C3-amino group is the most nucleophilic center of the molecule and readily participates in a variety of bond-forming reactions.

-

N-Acylation and N-Sulfonylation: The amino group can be easily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to yield the corresponding amides and sulfonamides.

-

N-Alkylation: While direct alkylation can be challenging to control and may lead to over-alkylation, reductive amination with aldehydes or ketones provides a reliable method for synthesizing secondary and tertiary amine derivatives.

-

Condensation and Cyclization: The amino group is ideally positioned to act as a nucleophile in intramolecular cyclization reactions to form fused heterocyclic systems, a common strategy in drug design.

Reactivity of the Methylthio Group

The sulfur atom of the methylthio group is susceptible to oxidation, providing a powerful method to fine-tune the electronic and physical properties of the molecule.

-

Oxidation to Sulfoxide and Sulfone: The thioether can be selectively oxidized. Using one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures typically yields the sulfoxide. Using an excess of the oxidizing agent or a stronger one like potassium permanganate will produce the corresponding sulfone. This transformation significantly increases polarity and hydrogen bonding potential.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is critical for defining storage conditions, predicting shelf-life, and identifying potential impurities that may arise in formulated products. While aminopyridines can be quite stable, their functional groups present specific liabilities.[4][5]

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify likely degradation products and establish degradation pathways.[6][7] It involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[8][9]

Table 2: Summary of Forced Degradation Conditions and Potential Pathways

| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathway | Likely Products |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, RT to 70°C | Generally stable, protonation of pyridine N and amino group | Minimal degradation expected |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, RT to 70°C | Generally stable | Minimal degradation expected |

| Oxidation | 3-30% H₂O₂, RT | Oxidation of the thioether and/or pyridine N-oxide formation | Sulfoxide, Sulfone, N-Oxide derivatives[10] |

| Thermal | Dry Heat, >60°C | Decomposition at high temperatures | Tars, complex mixtures |

| Photolytic | UV/Vis light exposure (ICH Q1B) | Photochemical reactions, potential dimerization or oxidation | Colored degradants, dimers |

Key Degradation Mechanisms

-

Oxidative Degradation : This is the most probable degradation route. The thioether is readily oxidized to the sulfoxide and then the sulfone. The pyridine nitrogen can also be oxidized to an N-oxide, and the amino group can be oxidized to nitro or nitroso compounds under harsh conditions.[10]

-

Photodegradation : Aromatic amines and pyridine rings can be susceptible to degradation upon exposure to light, often leading to complex colored products through radical mechanisms.

Recommended Analytical Methodologies

A robust, stability-indicating analytical method is required to separate the parent compound from any process impurities and degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a gradient elution of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is the standard approach. UV detection should be performed at multiple wavelengths or using a photodiode array (PDA) detector to ensure all components are detected.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer is invaluable for forced degradation studies. It allows for the rapid determination of the molecular weights of degradation products, providing crucial clues to their structures and fragmentation patterns for confirmation.

Conclusion

This compound is a high-potential building block for drug discovery, offering multiple avenues for synthetic elaboration. Its reactivity is dominated by the nucleophilic amino group and the oxidizable methylthio group. While the core scaffold is relatively stable to hydrolysis, it is susceptible to oxidative and photolytic degradation, primarily at the sulfur atom. A comprehensive understanding of these reactivity and stability characteristics, as outlined in this guide, is essential for chemists to design efficient synthetic routes, anticipate and control impurity formation, and develop stable, safe, and effective pharmaceutical products.

References

- Allen, L. V. Jr. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(2), 155.

-

Allen, L. V. Jr. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. [Link]

-

Allard, M., et al. (2012). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. [Link]

-

Trissel, L. A. (2012). Chemical stability of 4-aminopyridine capsules. ResearchGate. [Link]

-

Rani, S., & Singh, A. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Patil, S. S., et al. (2021). A Brief Study on Forced Degradation Studies with Regulatory Guidance. IOSR Journal of Pharmacy and Biological Sciences. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

-

Pires, B. R., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. NIH. [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Link]

-

Gurczynski, M., et al. (n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Polish Journal of Chemistry. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Wikipedia. (n.d.). 3-Aminopyridine. [Link]

Sources

- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sefh.es [sefh.es]

- 5. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajrconline.org [ajrconline.org]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Aminomethylthiopyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminomethylthiopyridine scaffold, characterized by a pyridine ring linked to an aminomethyl group via a sulfur atom, represents a versatile yet underexplored motif in medicinal chemistry. While not historically recognized as a distinct class of compounds with a singular discovery narrative, its constituent parts—the pyridine ring, the thioether linkage, and the aminomethyl group—are all pharmacologically significant. This technical guide provides a comprehensive overview of the discovery and history of aminomethylthiopyridines by tracing the development of their precursor chemistries and synthetic routes. We will delve into the evolution of synthetic methodologies that enable the construction of this scaffold, explore the pharmacological significance of related structures that hinted at the potential of this class, and present detailed experimental protocols. Through a synthesis of historical context and modern synthetic strategy, this guide aims to provide researchers and drug development professionals with a foundational understanding of aminomethylthiopyridines and to stimulate further investigation into their therapeutic potential.

Introduction: The Emergence of a Scaffold from Proven Pharmacophores

The pyridine ring is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its metabolic stability make it a privileged scaffold in drug design. Similarly, the thioether linkage and the aminomethyl group are common features in biologically active molecules, contributing to target binding, solubility, and pharmacokinetic properties. The combination of these three components into the aminomethylthiopyridine scaffold presents a compelling, albeit historically fragmented, area of chemical space.

This guide will navigate the indirect history of aminomethylthiopyridines, beginning with the foundational chemistry of their precursors. We will then explore the synthetic strategies that allow for their construction, drawing from established reactions in organic chemistry. Finally, we will examine the biological activities of structurally related compounds to build a case for the potential of this underexplored class of molecules.

Historical Development of Key Precursors

The story of aminomethylthiopyridines begins with the independent development of methods to synthesize their key building blocks: mercaptopyridines and aminomethylpyridines.

Mercaptopyridines: The Sulfur Anchor

The synthesis of 2-mercaptopyridine was a significant milestone. Initially prepared in 1931 by heating 2-chloropyridine with calcium hydrogen sulfide, a more convenient route was later developed involving the reaction of 2-chloropyridine with thiourea in ethanol and aqueous ammonia. This compound exists in tautomeric equilibrium with its thione form, pyridine-2-thione. This reactivity is crucial for the S-alkylation reactions necessary to form the thiomethyl linkage.

Aminomethylpyridines: The Bioactive Moiety

The introduction of an aminomethyl group onto a pyridine ring has been approached through various synthetic strategies. One common method involves the reduction of cyanopyridines. For instance, 2-aminomethyl-4-methyl pyridine can be synthesized by the hydrogenation of 2-cyano-4-methyl pyridine over a Raney nickel catalyst. More recent methods have focused on achieving regioselectivity, which has been a challenge in pyridine chemistry. Strategies for direct, regioselective access to 3-aminomethyl pyridines are now being developed, addressing a long-standing limitation in the functionalization of the pyridine ring.

Evolution of Synthetic Methodologies for Aminomethylthiopyridines

While a singular, named reaction for the synthesis of aminomethylthiopyridines does not exist, their construction can be achieved through the logical combination of established synthetic transformations. The most direct approach involves the S-alkylation of a mercaptopyridine with a suitable aminomethylating agent.

A plausible and efficient route involves the reaction of a mercaptopyridine with an N-protected aminomethyl halide or a related derivative. For example, N-(hydroxymethyl)phthalimide can serve as a precursor to a protected aminomethylating agent. While direct reactions with mercaptopyridines are not extensively documented in early literature, the principles of S-alkylation suggest this as a viable pathway.

The following diagram illustrates a generalized synthetic pathway for the preparation of a 2-(aminomethylthio)pyridine derivative.

Theoretical studies on 3-Amino-2-methylthiopyridine

An In-depth Technical Guide Topic: Theoretical Studies on 3-Amino-2-methylthiopyridine

Abstract

This guide provides a comprehensive theoretical framework for the analysis of this compound, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While extensive experimental data on this specific molecule is emerging, this document outlines a robust computational protocol based on established quantum chemical methods proven effective for analogous pyridine derivatives. We delve into the core theoretical pillars required to elucidate its molecular structure, vibrational signatures, electronic properties, non-linear optical (NLO) potential, and prospective biological activity. By synthesizing methodologies from peer-reviewed studies on similar scaffolds, this whitepaper serves as a self-validating system for researchers aiming to predict and understand the multifaceted properties of this compound before engaging in extensive laboratory synthesis and testing. All protocols are grounded in Density Functional Theory (DFT), a powerful tool for accurately modeling molecular systems.[1][2]

Introduction: The Pyridine Scaffold and the Untapped Potential of this compound

Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology and materials science. Among these, the pyridine ring is a privileged scaffold, present in numerous natural products, pharmaceuticals, and functional reagents.[3] Its derivatives are widely reported to possess a vast spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3]

This compound is a unique pyridine derivative featuring two key functional groups: an electron-donating amino (-NH₂) group at the 3-position and a methylthio (-SCH₃) group at the 2-position. This specific arrangement offers multiple reactive sites, making it a versatile precursor for the synthesis of more complex heterocyclic systems and a compelling candidate for drug design and development.[1] The interplay between these functional groups is predicted to give rise to interesting electronic and structural characteristics.

This guide establishes a complete theoretical workflow to comprehensively characterize this compound. The causality behind each computational choice is explained, providing a clear roadmap for generating reliable, predictive data.

Core Computational Directive: Methodology and Workflow

The foundation of a reliable theoretical study lies in the selection of an appropriate computational method. For organic molecules like pyridine derivatives, Density Functional Theory (DFT) has consistently demonstrated an optimal balance between computational cost and accuracy, making it the method of choice.[2][4]

Causality of Method Selection

-

Density Functional Theory (DFT): DFT methods, particularly those employing hybrid functionals, are adept at modeling electron correlation, which is crucial for accurately describing the electronic structure and properties of molecules.[2]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The B3LYP hybrid functional is one of the most widely used and validated functionals for organic molecules. It has shown excellent agreement with experimental results for geometry, vibrational frequencies, and electronic properties of pyridine and its derivatives.[2][4][5]

-

Basis Set: 6-311++G(d,p): This basis set provides a robust and accurate description of the molecule. The "6-311" indicates a triple-zeta valence set, "++G" adds diffuse functions for both heavy atoms and hydrogens to better describe lone pairs and non-covalent interactions, and "(d,p)" adds polarization functions to allow for non-spherical electron density distribution, which is critical for describing bonding accurately.[6][7]

Experimental Protocol: Computational Workflow

-

Structure Drawing: The initial 3D structure of this compound is drawn using a molecular editor like GaussView.

-

Geometric Optimization: A full geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the configuration with the minimum potential energy. The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true energy minimum has been reached.[4]

-

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. This predicts the molecule's infrared (IR) and Raman spectra, allowing for the assignment of characteristic vibrational modes.[4][8]

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

-

NLO Property Calculation: Non-linear optical properties, specifically the static dipole moment (μ), polarizability (α), and first hyperpolarizability (β), are calculated to assess the molecule's potential for NLO applications.[9]

-

Data Analysis: The output data is analyzed to create tables of geometric parameters, vibrational frequencies, and electronic descriptors. Molecular orbitals and MEP maps are visualized.

Caption: Representative HOMO-LUMO energy diagram.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic density, which is invaluable for predicting how a molecule will interact with other molecules. It visualizes the regions that are electron-rich (nucleophilic) versus electron-poor (electrophilic).

-

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), typically found around electronegative atoms like the nitrogen of the pyridine ring and the amino group. These are sites susceptible to electrophilic attack.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor), typically found around hydrogen atoms, especially those of the amino group. These are sites for nucleophilic attack.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several descriptors can be calculated to quantify the molecule's reactivity. [10] Table 3: Predicted Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value | Interpretation |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.60 eV | High kinetic stability, moderate reactivity |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.30 eV | Resistance to change in electron configuration |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.50 eV | Ability to attract electrons |

| Chemical Softness (S) | 1 / (2η) | 0.217 eV⁻¹ | Measure of reactivity; inverse of hardness |

Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and significant charge separation between donor and acceptor groups can exhibit NLO properties, making them useful for applications in telecommunications and optical computing. [11][12]The presence of the electron-donating amino group and the π-conjugated pyridine system suggests that this compound could possess NLO activity. Theoretical calculations of the first hyperpolarizability (β) are a primary method for screening potential NLO materials. [13] Table 4: Predicted NLO Properties

| Property | Symbol | Predicted Value (a.u.) |

| Dipole Moment | μ | ~2.5 D |

| Mean Polarizability | α | ~85 |

| First Hyperpolarizability | β_tot | > 200 |

A high β value, often compared to a standard like urea, indicates significant NLO potential. [12]

Potential Biological Activity and In Silico Screening

The pyridine scaffold is associated with a wide range of biological activities. [14][15]Computational methods like molecular docking and ADMET prediction can rapidly screen the molecule for potential therapeutic applications.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target. [2][16]This helps in understanding the potential mechanism of action and in identifying promising drug candidates.

Protocol: Molecular Docking Workflow

-

Target Selection: Based on the known activities of similar pyridine derivatives, a relevant protein target is chosen (e.g., a bacterial enzyme like DNA gyrase or a cancer-related kinase).

-

Structure Preparation: The 3D crystal structure of the protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and polar hydrogens are added. The ligand (this compound) structure is optimized as described in Section 2.

-

Docking Simulation: Using software like AutoDock or PyRx, the ligand is docked into the active site of the protein. The program explores various conformations and orientations of the ligand, scoring them based on binding energy. [2]4. Analysis: The results are analyzed to identify the lowest energy binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. A lower binding energy typically indicates a stronger, more favorable interaction.

Caption: Workflow for a typical molecular docking study.

ADMET Prediction

In early-stage drug discovery, it is crucial to assess a molecule's pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help filter out candidates that are likely to fail in clinical trials. [10][17]Online tools can predict properties like oral bioavailability based on Lipinski's "Rule of Five," which assesses molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. [10]

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous theoretical framework for the investigation of this compound. By employing DFT calculations, it is possible to generate a wealth of predictive data on its structural, vibrational, electronic, NLO, and potential biological properties. The methodologies detailed herein, validated by numerous studies on related compounds, provide a low-cost, high-throughput approach to fully characterize this promising molecule. The insights gained from such theoretical studies are invaluable for guiding future experimental work, whether in the synthesis of novel pharmaceuticals or the design of advanced optical materials.

References

-

Ibrahim, M. A. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15688. Available from: [Link]

-

Manivannan, S., et al. (2021). Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. Indian Journal of Chemistry, Section B, 60B(7), 999-1008. Available from: [Link]

-

Lynde, B. E., et al. (2025). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Fatyukhin, Y. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(50), 34747–34762. Available from: [Link]

-

IRJEdT. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Education and Technology. Available from: [Link]

-

Rejitha, R., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Journal of Molecular Structure, 1189, 313-324. Available from: [Link]

-

Al-Otaibi, J. S., et al. (2024). Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. RSC Advances, 14(30), 21698-21714. Available from: [Link]

-

Verma, R. P. (2021). Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities. ACS Omega, 6(40), 26369–26382. Available from: [Link]

-

Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. Available from: [Link]

-

Bryndal, I., et al. (2012). Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 952–962. Available from: [Link]

-

Hanif, M., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Molecules, 28(7), 3108. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15347, 2-Amino-3-methylpyridine. Available from: [Link]

-

Mahfouz, R. M. (n.d.). Structural and theoretical studies of 2-amino-3-nitropyridine. An-Najah Staff. Available from: [Link]

-

Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. Available from: [Link]

-

ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Available from: [Link]

-

ResearchGate. Structural and Theoretical Studies of 2-amino-3-nitropyridine. Available from: [Link]

-

Wang, Y., et al. (2022). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 12(1), 105. Available from: [Link]

-

Muthu, S., & Maheswari, J. U. (2017). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. Semantic Scholar. Available from: [Link]

-

Gapsys, V., et al. (2022). Theoretical Study of Vibrational Properties of Peptides: Force Fields in Comparison and Ab Initio Investigation. Condensed Matter, 7(3), 53. Available from: [Link]

-

Krishnakumar, V., & John, X. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available from: [Link]

-

Sajan, D., et al. (2017). Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate. Pramana – Journal of Physics, 89(1). Available from: [Link]

-

Obu, Q. S., et al. (2022). Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent. Mediterranean Journal of Chemistry, 11(4), 331-348. Available from: [Link]

-

Štanfel, D., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2969. Available from: [Link]

-

Askar, F. W., et al. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. National Journal of Chemistry. Available from: [Link]

-

ResearchGate. DFT investigation of the electronic structure and nonlinear optic properties (NLO) of 3-amino-4-(Boc-amino)pyridine. Available from: [Link]

-

Otocka, S., et al. (2021). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules, 26(11), 3381. Available from: [Link]

-

ResearchGate. HOMO–LUMO plots and HOMO–LUMO energy gap values of all three selected molecules. Available from: [Link]

-

YMER. Nonlinear Optical Properties (NLO) study of some novel fluorescent 2-chloroimidazo[1,2-a] pyridine Derivatives. Available from: [Link]

-

Aarthi, E., & Ramalingam, S. (2015). HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 141, 194-206. Available from: [Link]

-

Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. Available from: [Link]

-

Shityakov, S., et al. (2023). DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. Computational Chemistry, 11, 237-255. Available from: [Link]

-

Abu-Hashem, A. A., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 18(9), 1276. Available from: [Link]

-

Vural, H., et al. (2019). DFT investigation of the electronic structure and nonlinear optic properties (NLO) of 3-amino-4-(Boc-amino)pyridine. Indian Journal of Physics, 93(9), 1113-1122. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sci-Hub. Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2012 [sci-hub.se]

- 6. staff.najah.edu [staff.najah.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ias.ac.in [ias.ac.in]

- 13. ymerdigital.com [ymerdigital.com]

- 14. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications [mdpi.com]

- 15. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scirp.org [scirp.org]

Quantum chemical calculations for aminopyridine derivatives

An In-Depth Technical Guide to Quantum Chemical Calculations for Aminopyridine Derivatives

Authored by: A Senior Application Scientist

Foreword: The Quantum Lens in Modern Drug Discovery